molecular formula C20H21ClN2O4S B2565425 2-(4-Chlorophenyl)-1-(5-(morpholinosulfonyl)indolin-1-yl)ethanone CAS No. 919063-53-9

2-(4-Chlorophenyl)-1-(5-(morpholinosulfonyl)indolin-1-yl)ethanone

Cat. No.: B2565425
CAS No.: 919063-53-9
M. Wt: 420.91
InChI Key: XGVQSKQRWGCZIW-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1-(5-(morpholinosulfonyl)indolin-1-yl)ethanone is a synthetic organic compound featuring a 4-chlorophenyl group attached to an ethanone moiety, which is further linked to a 5-(morpholinosulfonyl)indoline scaffold. The 4-chlorophenyl group is a common pharmacophore known to enhance bioactivity in antimicrobial and receptor-targeting molecules . This compound’s structural complexity suggests applications in medicinal chemistry, particularly as a precursor for enzyme inhibitors or receptor modulators.

Properties

IUPAC Name

2-(4-chlorophenyl)-1-(5-morpholin-4-ylsulfonyl-2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O4S/c21-17-3-1-15(2-4-17)13-20(24)23-8-7-16-14-18(5-6-19(16)23)28(25,26)22-9-11-27-12-10-22/h1-6,14H,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGVQSKQRWGCZIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=C(C=C2)S(=O)(=O)N3CCOCC3)C(=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-Chlorophenyl)-1-(5-(morpholinosulfonyl)indolin-1-yl)ethanone, commonly known as CMI-977, is a synthetic compound belonging to the indolinone family. Initially developed for anti-inflammatory purposes, this compound has garnered attention for its potential applications in various fields of biomedical research, particularly concerning inflammation and cancer treatment.

  • Molecular Formula : C21H21ClN2O4S
  • Molecular Weight : 432.92 g/mol
  • Solubility : Soluble in water and organic solvents like DMSO and ethanol.
  • Melting Point : 160-162°C

Synthesis and Characterization

The synthesis of CMI-977 involves multiple steps:

  • Reaction of 5-aminoindole-2-carboxylic acid with 4-chlorobenzyl chloride and morpholine.
  • Use of triethylamine and sodium hydride as reagents.
  • Purification through column chromatography.

Characterization techniques include NMR, MS, IR, and X-ray crystallography, confirming the structure and purity of the compound.

Anti-inflammatory Properties

CMI-977 exhibits significant anti-inflammatory activity:

  • Cytokine Inhibition : It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6.
  • NF-κB Pathway Modulation : The compound reduces NF-κB activity, which is crucial in inflammatory responses.

In vitro studies demonstrated that CMI-977 effectively attenuates airway hyperresponsiveness, a critical feature of asthma, indicating its potential utility in treating respiratory conditions.

Anticancer Activity

Recent studies have explored the anticancer potential of CMI-977:

  • Cell Line Studies : The compound showed cytotoxic effects against various cancer cell lines including HCT116 (colon cancer), MCF-7 (breast cancer), and HEPG-2 (liver cancer).
Cell LineIC50 (µM)
HCT11620.05
MCF-730.16
HEPG-232.09

The mechanism involves inducing apoptosis via mitochondrial pathways and modulating the expression of apoptotic genes such as BAX and PAR-4.

Toxicity and Safety

Toxicological assessments indicate that CMI-977 is well-tolerated in both animal models and clinical settings. No significant adverse effects have been reported, suggesting a favorable safety profile for further therapeutic exploration.

Applications in Research

CMI-977 serves as a valuable tool in:

  • Immunology : Investigating mechanisms of inflammation.
  • Cancer Research : Exploring its role as a potential anticancer agent.
  • Respiratory Diseases : Developing new treatments for asthma and related conditions.

Current State of Research

Ongoing research focuses on:

  • Further elucidating the mechanisms underlying its anti-inflammatory effects.
  • Exploring its efficacy in combination therapies for cancer treatment.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Core Structure Key Substituents Biological Activity/Application Reference
2-(4-Chlorophenyl)-1-(5-(morpholinosulfonyl)indolin-1-yl)ethanone Indoline 4-Chlorophenyl, morpholinosulfonyl Hypothesized enzyme inhibition N/A
JWH-206 (1-(1-pentylindol-3-yl)-2-(4-chlorophenyl)ethanone) Indole 4-Chlorophenyl, pentyl Cannabinoid receptor ligand
2-(4-Chloroanilino)-1-(4-chlorophenyl)ethanone Ethanone Dual 4-chlorophenyl, amine linkage Intermediate in indole synthesis
1-(2-(4-Chlorophenyl)-5-phenethyl-oxadiazolyl)ethanone (2b) 1,3,4-Oxadiazole 4-Chlorophenyl, phenethyl Antibacterial/antifungal activity
5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole Indole 5-Chloro, methylphenylsulfonyl Building block for bioactive molecules

Key Observations :

  • Core Structure: The indoline core in the target compound is structurally distinct from indole (as in JWH-206) or oxadiazole (as in compound 2b).
  • Substituent Effects: The morpholinosulfonyl group in the target compound differs from methylphenylsulfonyl () and phenethyl () groups. Morpholino’s oxygen-rich structure enhances solubility and may influence pharmacokinetics .
  • Chlorophenyl Placement : Para-substituted chlorophenyl groups are recurrent in bioactive compounds, with demonstrating their role in maximizing antimicrobial activity .

Table 3: Activity and Property Comparison

Compound Antimicrobial Activity (MIC, µg/mL) Solubility (LogP) Crystal Structure Notes Reference
Compound 2b (Oxadiazole derivative) S. aureus: 12.5; P. aeruginosa: 25 LogP ~3.2 (estimated) Not reported
JWH-206 Not tested (Cannabinoid activity) LogP ~5.1 (lipophilic) Not reported
2-(4-Chloroanilino)-1-(4-chlorophenyl)ethanone Intermediate (no bioactivity data) LogP ~2.8 Dihedral angle: 3.14° between rings

Critical Analysis :

  • Antimicrobial Potential: While the target compound’s 4-chlorophenyl group aligns with active oxadiazoles (), its indoline core and sulfonyl group may shift activity toward eukaryotic targets (e.g., kinases) rather than bacterial enzymes .
  • Solubility: The morpholinosulfonyl group likely reduces LogP compared to JWH-206’s pentyl chain, improving aqueous solubility for in vivo applications .
  • Crystallinity: highlights that small dihedral angles between aromatic rings improve crystal packing, a feature that may be disrupted by the morpholinosulfonyl group’s bulk .

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